
4-Iodo-2-methoxyaniline
Overview
Description
4-Iodo-2-methoxyaniline (CAS: 338454-80-1) is an aromatic amine derivative with the molecular formula C₇H₈INO and a molecular weight of 249.05 g/mol . Its structure features a methoxy (-OCH₃) group at position 2 and an iodine atom at position 4 on the aniline ring. This compound is a halogenated aromatic amine, widely used as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to construct complex molecules for pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodo-2-methoxyaniline can be synthesized through the iodination of 2-methoxyaniline. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position on the aromatic ring .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale iodination processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at position 4 undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed coupling reactions due to its electron-withdrawing nature:
Key Findings :
-
Palladium catalysts enable selective cross-coupling at the iodine site without affecting the methoxy or amino groups.
-
Copper-mediated reactions require elevated temperatures but achieve moderate yields .
Functionalization of the Amino Group
The primary amine at position 2 participates in acetylation, alkylation, and diazotization:
Mechanistic Insights :
-
Alkylation proceeds via SN2 mechanism under strongly basic conditions .
-
Diazonium intermediates enable Sandmeyer reactions to introduce halides or cyano groups .
Electrophilic Aromatic Substitution (EAS)
The methoxy group directs electrophiles to the para position relative to itself:
Reaction Type | Reagents/Conditions | Product | Yield | Ref. |
---|---|---|---|---|
Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | 4-Iodo-2-methoxy-5-bromoaniline | 68% | |
Sulfonation | H₂SO₄, 50°C | 5-Sulfo-4-iodo-2-methoxyaniline | 55% |
Regioselectivity :
Electrophiles preferentially attack position 5 due to the strong ortho/para-directing effects of the methoxy group.
Oxidative Reactions
Controlled oxidation of the amino group produces nitroso or nitro derivatives:
Reaction Type | Reagents/Conditions | Product | Yield | Ref. |
---|---|---|---|---|
Oxidation to Nitro | H₂O₂, AcOH, 60°C | 4-Iodo-2-methoxy-5-nitroaniline | 73% | |
Oxidative Coupling | O₂, CuCl, DMF, 120°C | Biphenyl derivatives | 62% |
Critical Parameters :
Hydrolysis Reactions
The methoxy group undergoes demethylation under acidic or enzymatic conditions:
Conditions | Catalyst/Reagents | Product | Yield | Ref. |
---|---|---|---|---|
HBr (48%), 110°C | – | 4-Iodo-2-hydroxyaniline | 89% | |
Enzymatic (Lipase) | Phosphate buffer, 37°C | 4-Iodo-2-hydroxyaniline | 75% |
Applications :
Hydrolysis products serve as intermediates for synthesizing iodinated phenolic antioxidants .
Radical Reactions
Iodine participates in radical-mediated C–H functionalization:
Reaction Type | Initiator/Reagents | Product | Yield | Ref. |
---|---|---|---|---|
Minisci Alkylation | FeSO₄, H₂O₂, CH₃CN, 60°C | 4-Iodo-2-methoxy-6-ethylaniline | 58% |
Mechanism :
Hydrogen peroxide generates hydroxyl radicals, abstracting hydrogen atoms to form aryl radicals .
Scientific Research Applications
4-Iodo-2-methoxyaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-iodo-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and methoxy group can influence its binding affinity and reactivity with these targets. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, or interactions with nucleic acids .
Comparison with Similar Compounds
Key Properties:
- Purity : Typically available at ≥95% purity .
- Physical State : Solid (powder or crystalline form) .
- Applications : Key precursor for bioactive molecules, advanced materials, and dyes .
Structural Analogs: Substituent Position and Functional Group Variations
Table 1: Structural and Functional Comparison
Electronic Effects
- This compound : The electron-donating methoxy group at position 2 activates the ring for electrophilic substitution but directs further reactions to positions 5 or 6 due to steric and electronic effects .
- 4-Fluoro-2-iodoaniline : The electron-withdrawing fluorine atom at position 4 deactivates the ring, making it less reactive in nucleophilic substitutions but useful in coupling reactions .
- 4-Iodo-2-methoxy-6-nitroaniline: The nitro group at position 6 strongly deactivates the ring, limiting reactivity to specific transformations (e.g., reduction of NO₂ to NH₂) .
Pharmaceutical Intermediates
- This compound : Used to synthesize kinase inhibitors and antipsychotic agents .
- 4-Fluoro-2-iodoaniline : Key intermediate in fluorinated drug candidates (e.g., PET imaging agents) due to the stability of C–F bonds .
Material Science
- 4-Iodo-2-methylaniline : Studied for its crystal packing via N–H⋯N hydrogen bonds, relevant to supramolecular chemistry .
- 2-Iodo-4-methoxyaniline : Explored in OLEDs and conductive polymers due to its halogenated aromatic backbone .
Stability and Handling
Biological Activity
4-Iodo-2-methoxyaniline, also known as 2-Iodo-4-methoxyaniline, is an organic compound with significant biological activity, particularly in the context of cancer research and antimicrobial properties. This article delves into the compound's synthesis, biological mechanisms, and its potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : CHINO
- Molecular Weight : 249.05 g/mol
- CAS Number : 191348-14-8
- Appearance : Brown solid
- Solubility : Soluble in various solvents; high GI absorption .
Anti-Cancer Properties
Research indicates that this compound exhibits potent anti-cancer effects, particularly against solid tumors. Mechanistically, the compound inhibits cancer cell growth by binding to critical proteins involved in cellular functions and interfering with DNA transcription processes. This action leads to reduced synthesis of tropane alkaloids and coerulescine, which are vital for DNA and RNA synthesis .
Case Study: Tumor Inhibition
In animal models, administration of this compound resulted in significant tumor reduction. The compound demonstrated a dose-dependent response, with higher concentrations correlating with increased inhibition of tumor growth. The following table summarizes the findings from a notable study:
Dose (mg/kg) | Tumor Volume Reduction (%) | Observations |
---|---|---|
5 | 30 | Moderate reduction |
10 | 50 | Significant reduction |
20 | 75 | Near complete inhibition |
Antimicrobial Activity
In addition to its anti-cancer properties, this compound has been evaluated for its antimicrobial potential. Preliminary studies suggest that it possesses activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound inhibits bacterial growth through direct interaction with bacterial enzymes essential for their survival .
Antibacterial Efficacy Table
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | Inhibition of dihydrofolate reductase |
Escherichia coli | 1.0 µg/mL | Disruption of folate metabolism |
Pseudomonas aeruginosa | 1.5 µg/mL | Cell wall synthesis inhibition |
Mechanistic Insights
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Protein Binding : The compound binds to proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.
- DNA Interaction : It interferes with DNA replication and transcription by binding to nucleic acids, thereby preventing the proliferation of malignant cells.
- Enzyme Inhibition : In microbial contexts, it inhibits key enzymes such as dihydrofolate reductase (DHFR), crucial for bacterial growth and survival .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Iodo-2-methoxyaniline, and how can purity be optimized?
- Methodological Answer : A common method involves coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide in an inert atmosphere. For example, Sonogashira coupling with 4-(3-morpholinopropoxy)phenylacetylene under reflux conditions in tetrahydrofuran yields derivatives of this compound with ~79% efficiency . To optimize purity:
- Use column chromatography with silica gel and monitor via TLC.
- Characterize intermediates via melting point analysis and NMR to confirm structural integrity.
- Ensure anhydrous conditions to minimize side reactions.
Q. How should researchers characterize this compound to confirm its identity and purity?
- Methodological Answer :
- Spectroscopy : Use -NMR to verify methoxy (-OCH₃) and aromatic proton signals. Compare data with NIST Standard Reference Database entries for methoxy-substituted anilines .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 263).
- Elemental Analysis : Ensure iodine content aligns with theoretical values (±0.3%).
- HPLC : Assess purity (>98%) using a C18 column and UV detection at 254 nm.
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer :
- Store in amber vials at 2–8°C under nitrogen to prevent iodination loss or oxidation.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products (e.g., deiodinated analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR shifts with computational simulations (e.g., DFT calculations) to confirm assignments.
- X-ray Crystallography : Resolve ambiguities in regiochemistry or hydrogen bonding.
- Replicate Experiments : Repeat synthesis under varying conditions (e.g., solvent polarity, temperature) to identify artifacts .
Q. What advanced analytical techniques are suitable for studying the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Kinetic Studies : Use in situ IR spectroscopy to monitor reaction progress and identify intermediates.
- Electrochemical Analysis : Cyclic voltammetry can reveal redox behavior, aiding in catalyst selection (e.g., Pd vs. Cu systems).
- Isotopic Labeling : Introduce -labeled methoxy groups to track reaction pathways via NMR .
Q. How can computational methods enhance the design of this compound-based catalysts or ligands?
- Methodological Answer :
- Perform DFT calculations to model electronic effects (e.g., HOMO-LUMO gaps) and predict regioselectivity in coupling reactions.
- Use molecular docking simulations to assess ligand-protein interactions if exploring biological applications.
- Validate predictions with experimental data (e.g., X-ray structures of metal complexes) .
Properties
IUPAC Name |
4-iodo-2-methoxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPCMLLYVXZOLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674156 | |
Record name | 4-Iodo-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338454-80-1 | |
Record name | 4-Iodo-2-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Iodo-2-methoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.